molecular formula C10H9N3O4S B13947571 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid CAS No. 90946-90-0

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid

Katalognummer: B13947571
CAS-Nummer: 90946-90-0
Molekulargewicht: 267.26 g/mol
InChI-Schlüssel: FKJVDZIOVCSSQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group, a dimethylpyrazolyl group, and a nitro group

Vorbereitungsmethoden

The synthesis of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group, the dimethylpyrazolyl group, and the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylpyrazolyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- can be compared with similar compounds such as:

    2-Thiophenecarboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid group but differ in other substituents.

    Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents and functional groups.

    Nitro compounds: These compounds feature the nitro group but may have different core structures. The uniqueness of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90946-90-0

Molekularformel

C10H9N3O4S

Molekulargewicht

267.26 g/mol

IUPAC-Name

5-(3,5-dimethylpyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C10H9N3O4S/c1-5-3-6(2)12(11-5)9-7(13(16)17)4-8(18-9)10(14)15/h3-4H,1-2H3,(H,14,15)

InChI-Schlüssel

FKJVDZIOVCSSQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=C(C=C(S2)C(=O)O)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.